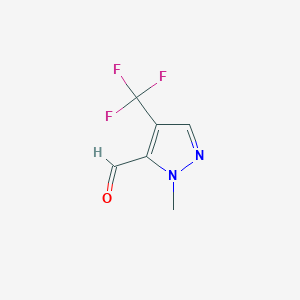
3-Chloro-4-(2-methoxyethoxy)aniline
Descripción general
Descripción
3-Chloro-4-(2-methoxyethoxy)aniline, also known as CMEA, is a synthetic aniline derivative that has been studied for its potential applications in a range of scientific research fields. Due to its unique chemical structure, CMEA is able to interact with a variety of biological molecules and has been used to study the structure and function of proteins, enzymes, and other biomolecules.
Aplicaciones Científicas De Investigación
Optimization of Kinase Inhibitors
In the field of medicinal chemistry, derivatives of aniline, specifically aimed at inhibiting Src kinase activity, have been explored for their therapeutic potential. Optimization of these compounds has shown that modifications to the aniline moiety can significantly enhance their inhibitory activity and selectivity, suggesting that similar modifications including 3-Chloro-4-(2-methoxyethoxy)aniline might be explored for similar applications (Boschelli et al., 2001).
Fluorescence Quenching Studies
Research on boronic acid derivatives and their interactions with aniline as a quencher has provided insights into fluorescence quenching mechanisms. Such studies are crucial for the development of sensors and understanding the molecular interactions in various solvents (Geethanjali et al., 2015).
Environmental Degradation of Anilines
The environmental fate and degradation of aniline derivatives, including their transformation by manganese dioxide or microbial activity, have been investigated. These studies highlight the environmental persistence and transformation pathways of aniline compounds, relevant for assessing the environmental impact of chemical pollutants (Laha & Luthy, 1990).
Antimicrobial Activity of Aniline Derivatives
Synthetic efforts to produce novel compounds from primary aromatic amines, including aniline derivatives, have led to the discovery of compounds with promising antimicrobial properties. This suggests a potential application in developing new antimicrobial agents (Habib et al., 2013).
Propiedades
IUPAC Name |
3-chloro-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJPYZKZJFXXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-methoxyethoxy)aniline | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)

![Methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2752343.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)


![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)


![2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2752358.png)
amine](/img/structure/B2752359.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2752361.png)
